molecular formula C10H13NO B8702070 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol

Cat. No. B8702070
M. Wt: 163.22 g/mol
InChI Key: CVNHXFZQLVNFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855294B2

Procedure details

1 mL of 1 M tetrabutylammonium fluoride-tetrahydrofuran solution was added to the compound obtained in the above 1, and stirred at 50° C. for 4 hours. Then, the reaction liquid was cooled to room temperature. Water was added to the reaction liquid, and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated saline water, and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through basic silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1) to obtain 19 mg of a racemate of the entitled compounds. The racemate was optically resolved in an optically-active column (Daicel's CHRALPAC AD column, 2 cm×25 cm; 0.1% diethylamine, hexane/isopropyl alcohol=9/1; flow rate, 20 mL/min). From the former fraction (retention time; 8.1 min), 6.4 mg of (7S,9R)-7-(spiro[8-aza-bicyclo[3.2.1]octa-3,1′(3′H)-isobenzofuran]-8-ylmethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol was obtained; and from the latter fraction (retention time; 9.8 min), 6.4 mg of the (7R,9S) form was obtained, both as a white powder.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane isopropyl alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F-].C([N+:6]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])CCCC)CCC.O1CC[CH2:21][CH2:20]1.[OH2:24].C(NCC)C>CCCCCC.C(O)(C)C>[N:6]1[CH:11]=[CH:12][CH:13]=[C:14]2[CH2:20][CH2:21][CH2:18][CH2:17][CH:16]([OH:24])[C:15]=12 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Four
Name
hexane isopropyl alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the above 1
CUSTOM
Type
CUSTOM
Details
Then, the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified through basic silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1)
CUSTOM
Type
CUSTOM
Details
to obtain 19 mg of a racemate of the entitled compounds

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C2C(=CC=C1)CCCCC2O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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